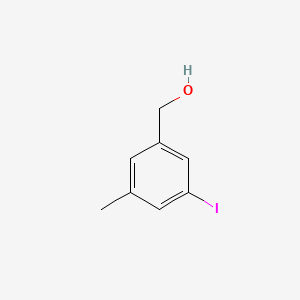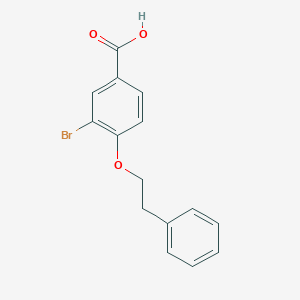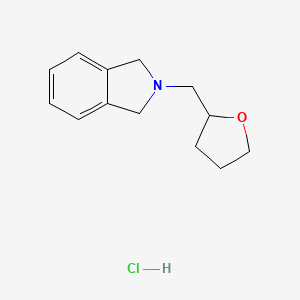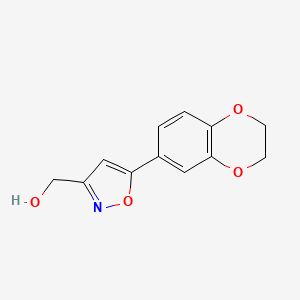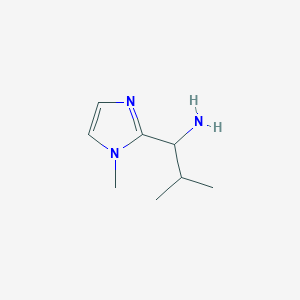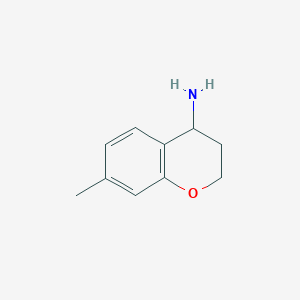
7-Methylchroman-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylchroman-4-amine is a heterocyclic compound that belongs to the chroman family It is characterized by a chroman ring system with a methyl group at the 7th position and an amine group at the 4th position
Wissenschaftliche Forschungsanwendungen
7-Methylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Chromanone analogs, which include 7-methylchroman-4-amine, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
It is known that chromanone analogs can interact with their targets in various ways, leading to changes in cellular processes . For instance, some chromanone analogs have been found to inhibit enzymes such as acetylcholinesterase (AchE), which plays a crucial role in nerve signal transmission .
Biochemical Pathways
Chromanone analogs have been associated with diverse biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some chromanone analogs have shown antidiabetic effects by inhibiting enzymes involved in glucose metabolism .
Pharmacokinetics
The compound’s molecular weight (16322 g/mol) and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
Chromanone analogs have been associated with a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These effects suggest that 7-Methylchroman-4-amine may have similar impacts on cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, exposure to sunlight, temperature changes, and pH levels can affect a compound’s stability and activity . .
Biochemische Analyse
Biochemical Properties
7-Methylchroman-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as diamine oxidase and N-methylputrescine oxidase, which are involved in the catabolism of polyamines . These interactions are crucial as they mediate the deamination of amine-containing molecules, resulting in the formation of aminoaldehydes and hydrogen peroxide. The presence of the amine group in 7-Methylchroman-4-amine allows it to participate in these biochemical processes effectively.
Cellular Effects
The effects of 7-Methylchroman-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of enzymes involved in polyamine catabolism, which in turn affects cellular metabolism and gene expression . Additionally, 7-Methylchroman-4-amine can modulate cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 7-Methylchroman-4-amine exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes like diamine oxidase and N-methylputrescine oxidase, facilitating their catalytic activities . These interactions lead to the deamination of polyamines, producing aminoaldehydes and hydrogen peroxide. Furthermore, 7-Methylchroman-4-amine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methylchroman-4-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Methylchroman-4-amine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to modulate cellular functions persistently.
Dosage Effects in Animal Models
The effects of 7-Methylchroman-4-amine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular metabolism and gene expression. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular responses without causing toxicity.
Metabolic Pathways
7-Methylchroman-4-amine is involved in several metabolic pathways, including the catabolism of polyamines. It interacts with enzymes such as diamine oxidase and N-methylputrescine oxidase, which play crucial roles in these pathways . These interactions affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its significance in maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 7-Methylchroman-4-amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 7-Methylchroman-4-amine is essential for its activity and function. It has been observed to localize to specific cellular compartments, such as peroxisomes, where it participates in polyamine catabolism . Targeting signals and post-translational modifications direct 7-Methylchroman-4-amine to these compartments, ensuring its proper function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylchroman-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methylchroman-4-one with ammonia or an amine source in the presence of a reducing agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of 7-Methylchroman-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted chroman derivatives.
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the amine group but shares the chroman ring structure.
7-Hydroxychroman-4-one: Contains a hydroxyl group instead of an amine group.
4-Methylchroman-2-amine: Has a different substitution pattern on the chroman ring.
Uniqueness: 7-Methylchroman-4-amine is unique due to the presence of both a methyl group and an amine group on the chroman ring, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
7-methyl-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFWKNOFAQNDID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)
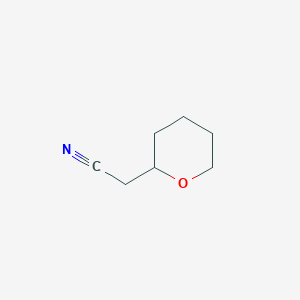
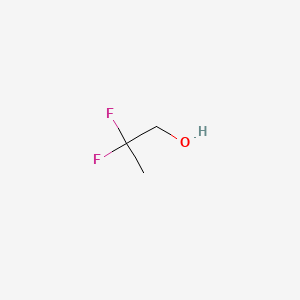
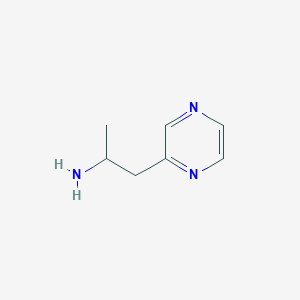
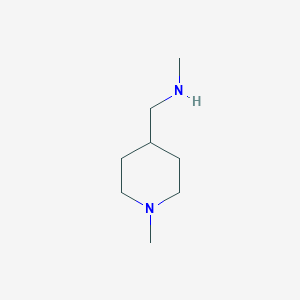
![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)
![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)
